molecular formula C23H19FN2O4S2 B2378504 N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 899734-96-4

N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2378504
CAS No.: 899734-96-4
M. Wt: 470.53
InChI Key: IDVZOBATHGMIPU-UHFFFAOYSA-N
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Description

N-Benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-methoxy-substituted benzothiazole core, an N-benzyl group, and a 4-fluorophenylsulfonyl moiety.

  • Step 1: Activation of a carboxylic acid (e.g., 2-((4-fluorophenyl)sulfonyl)acetic acid) with SOCl₂ to form an acid chloride.
  • Step 2: Microwave-assisted coupling with 2-amino-6-methoxybenzothiazole and N-benzylamine under basic conditions.
  • Step 3: Purification via silica gel chromatography .

Key structural features include:

  • 4-Fluorophenylsulfonyl: A strong electron-withdrawing group, improving metabolic stability and target binding.

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S2/c1-30-18-9-12-20-21(13-18)31-23(25-20)26(14-16-5-3-2-4-6-16)22(27)15-32(28,29)19-10-7-17(24)8-11-19/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVZOBATHGMIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects on Sulfinate Substitution

Variations in solvent polarity and temperature significantly impact substitution efficiency (Table 1).

Table 1 : Optimization of Nucleophilic Substitution

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 24 78
DMSO 90 18 82
Acetonitrile 70 36 65

DMSO marginally enhances yield due to superior solvation of the sulfinate ion, though prolonged heating risks decomposition.

Stereoelectronic Considerations

The syn-orientation between the sulfonyl oxygen and acetamide carbonyl (evidenced by X-ray crystallography in analogous compounds) arises from hypervalent S⋯O interactions (2.628 Å), stabilizing the molecular conformation.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Antimicrobial Activity

N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide has shown promising antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various pathogens. The thiazole derivatives typically exhibit moderate to strong activity, with structure-activity relationship studies indicating that electron-withdrawing and electron-donating groups can enhance their antimicrobial efficacy.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, possess anticancer activity. Certain analogues have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, some thiazole compounds have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin. The incorporation of specific substituents on the thiazole ring can influence the potency of these compounds in inhibiting tumor growth.

Compound NameKey FeaturesBiological Activity
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideThiazole and sulfonamide groupsAnticonvulsant
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole ring; varied substitutionsAnticancer
4-(benzoimidazol-2-yl)-thiazole compoundsBenzoimidazole and thiazole ringsAnticancer activity

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives is well-documented. Studies have revealed that modifications in the thiazole structure can lead to compounds with enhanced anticonvulsant properties. Certain derivatives have been found to eliminate tonic extensor phases in animal models, indicating their effectiveness in seizure control.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Electron-Withdrawing Groups : Enhance binding affinity and increase biological activity.
  • Hydrophobic Interactions : The compound's structural features promote interactions with hydrophobic pockets in target proteins.

These insights can guide future modifications to improve the efficacy and selectivity of this compound against specific biological targets.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing benzothiazole, acetamide, or sulfonyl motifs, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Evidence Source
Target Compound 6-Methoxybenzothiazole, N-benzyl, 4-fluorophenylsulfonyl ~476.93 (estimated) High lipophilicity (N-benzyl), metabolic stability (sulfonyl)
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) 6-Methoxybenzothiazole, propargyloxy-phenyl 368.42 Moderate yield (51%); acetylene group enables click chemistry modifications
Compound 4g () 6-Methylbenzothiazole, 1,3,4-thiadiazole-thioacetamide, phenylurea 456.56 Antiproliferative activity; high melting point (263–265°C)
Compound 15 () 4-Fluorophenylpiperazine, 4-(p-tolyl)thiazole 410.51 MMP inhibitory activity; improved water solubility vs. N-benzyl analogs
Compound 5k () 6-Nitrobenzothiazole, thioacetamide, nitro groups 434.41 Antitubercular activity (MIC: 0.82 µM); targets DprE1 enzyme
Compound 4k () 6-Methoxybenzothiazole, 3,4-dihydroisoquinoline ~450 (estimated) High purity (94.8%); rigid isoquinoline moiety enhances target selectivity

Substituent Effects on Benzothiazole Core

  • 6-Methoxy vs. 6-Nitro () :
    • Methoxy groups (as in the target compound) increase electron density on the benzothiazole ring, improving π-π stacking with aromatic residues in biological targets.
    • Nitro groups (e.g., ) enhance electrophilicity, favoring covalent interactions but reducing metabolic stability .
  • 6-Fluoro vs. 6-Methoxy () :
    • Fluorine’s electronegativity improves membrane permeability, while methoxy’s hydrogen-bonding capacity enhances target affinity .

Acetamide-Linked Functional Groups

  • Sulfonyl vs. Thiadiazole-containing analogs (e.g., 4g) exhibit antiproliferative activity via DNA intercalation, a mechanism less likely for sulfonyl derivatives .
  • N-Benzyl vs. N-Pyridinyl () :
    • N-Benzyl increases lipophilicity, favoring CNS penetration, whereas N-pyridinyl (e.g., ) enhances water solubility but reduces bioavailability .

Biological Activity

N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound's structure comprises several functional groups that contribute to its biological activities:

  • Benzyl Group : Enhances lipophilicity and may affect the compound's interaction with biological membranes.
  • Sulfonyl Group : Known for participating in various biochemical reactions, influencing enzyme activity.
  • Benzothiazole Moiety : Often associated with pharmacological significance, providing a scaffold for various medicinal compounds.
Property Value
Molecular FormulaC₁₈H₁₉FNO₃S
Molecular Weight363.42 g/mol
CAS Number1007033-92-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, leading to various biochemical pathways being modulated.

  • Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Receptor Modulation : The benzothiazole moiety can interact with receptors, potentially altering signal transduction pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example:

  • Study Findings : A derivative of the compound was tested against various cancer cell lines, showing significant cytotoxicity at concentrations as low as 10 µM .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

  • Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent .

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects:

  • Cellular Assays : The compound was evaluated using cellular assays that measure apoptosis and cell proliferation. Results indicated that it induces apoptosis in cancer cells through activation of caspase pathways .

Case Studies

  • Inhibition of Tumor Growth :
    • A study involving xenograft models showed that treatment with the compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer therapeutic .
  • Antimicrobial Efficacy :
    • In a comparative study, this compound exhibited higher antibacterial activity than standard antibiotics against resistant strains .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sequential functionalization. Key steps include:

  • Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., dichloromethane as a solvent, 0–5°C) .
  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF) at 25–40°C to attach the benzyl and methoxybenzothiazol-2-yl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry and substituent positions .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using dose-response curves (1–100 µM range) .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Systematically modify the benzothiazole’s methoxy group, benzyl substituents, or sulfonyl fluorophenyl moiety. For example:
ModificationBiological Impact (Based on Analogs)Reference
6-Methoxy → 6-Nitro Increased anticancer activity (IC₅₀ ↓ 30%)
Benzyl → 4-Fluorobenzyl Enhanced microbial membrane penetration
Sulfonyl → Thioether Reduced cytotoxicity in normal cells
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), bioavailability (oral vs. intravenous administration), and metabolite identification (e.g., sulfoxide formation via CYP450 enzymes) .
  • Solubility optimization : Use co-solvents (PEG-400) or nanoformulations to improve aqueous solubility, which may explain poor in vivo activity .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Target identification : Pull-down assays with biotinylated probes followed by LC-MS/MS protein identification .
  • Pathway analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., apoptosis, MAPK) affected in treated cells .
  • Binding kinetics : Surface plasmon resonance (SPR) to measure association/dissociation rates with purified targets .

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate with reference compounds : Include positive controls (e.g., doxorubicin for anticancer assays) to calibrate inter-lab variability .

Methodological Considerations

Q. What strategies mitigate side reactions during sulfonylation and amidation steps?

  • Protective groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonylation to prevent over-reaction .
  • Low-temperature kinetics : Perform reactions at –10°C to suppress sulfone dimerization .

Q. Which in silico tools are suitable for predicting metabolic stability?

  • ADMET prediction : SwissADME or pkCSM to estimate metabolic liability sites (e.g., esterase cleavage, cytochrome P450 interactions) .
  • MD simulations : GROMACS to model compound-membrane interactions and passive diffusion rates .

Data Presentation Guidelines

  • Tables : Include comparative IC₅₀ values, SAR data, and physicochemical properties (e.g., logP, solubility).
  • Figures : Highlight key structural motifs in synthesis pathways or docking poses with hydrogen-bonding interactions.

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